![molecular formula C5H6BrN3 B049280 3-Bromopyridine-2,5-diamine CAS No. 114292-91-0](/img/structure/B49280.png)
3-Bromopyridine-2,5-diamine
Overview
Description
3-Bromopyridine-2,5-diamine is a halogenated pyridine derivative. Its synthesis and properties are significant in medicinal chemistry and material science due to its potential as a building block for various chemical manipulations.
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, including those similar to this compound, involves halogen dance reactions and electrophile trapping, as detailed in a study by Wu et al. (2022) (Wu et al., 2022).
Molecular Structure Analysis
A study on related compounds by Abraham et al. (2017) explored the molecular structure using Density Functional Theory (DFT) and spectroscopic methods, providing insights into electronic and vibrational characteristics (Abraham et al., 2017).
Chemical Reactions and Properties
Awwadi et al. (2006) investigated the role of aryl-bromine-halide synthons in the crystal structures of bromopyridine compounds, emphasizing the electrostatic nature of these interactions (Awwadi et al., 2006).
Physical Properties Analysis
The study of pyridine derivatives by Bhasin and Arora (2004) detailed the synthesis and characterization of pyridyl selenium compounds, which could offer insights into the physical properties of similar compounds (Bhasin & Arora, 2004).
Chemical Properties Analysis
The research by Bardasov et al. (2020) on the synthesis of arylpyridine dicarbonitriles and their optical properties can provide a basis for understanding the chemical properties of related bromopyridine compounds (Bardasov et al., 2020).
Scientific Research Applications
Arylation of Adamantane Derivatives : A study by Averin et al. (2013) demonstrated the palladium-catalyzed arylation of amines and diamines of the adamantane series with 3-bromopyridine, producing N-(pyridin-3-yl)-substituted amines in high yields. This process indicates the potential of 3-bromopyridine in complex organic syntheses (Averin et al., 2013).
Synthesis of Halogen-rich Intermediates : Wu et al. (2022) successfully synthesized halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, highlighting the role of 3-bromopyridine derivatives in medicinal chemistry research (Wu et al., 2022).
Liquid Crystal Synthesis : Getmanenko et al. (2006) showed the synthesis of 2,5-dibromopyridine-based liquid crystals using various bromine reactivities, suggesting applications in electronics and photonics (Getmanenko et al., 2006).
Organic Synthesis and Catalysis : Huo et al. (2011) presented a facile strategy for synthesizing platinum complexes of trisubstituted 2,2':6',2''-terpyridines, which could be useful in organic synthesis and catalysis (Huo et al., 2011).
Synthesis of Halogenated Pyridines : Studies have shown the use of bromine chloride in substitution reactions to produce 2halopyridines, including 2-chloropyridine and 2-fluoropyridine, indicating the versatility of 3-bromopyridine in synthesizing various halogenated compounds (Boudakian et al., 1967).
Functionalized Pyridine Synthesis : Trécourt et al. (2000) demonstrated the synthesis of functionalized pyridines, including 4-azaxanthone, through bromine-magnesium exchange, showing complete regioselectivity (Trécourt et al., 2000).
Bromination Studies : Hertog et al. (2010) explored the bromination of pyridine in fuming sulphuric acid, producing pure 3-bromopyridine with 2,5-dibromopyridine as the main component. This demonstrates the chemical behavior of 3-bromopyridine in various conditions (Hertog et al., 2010).
Safety and Hazards
“3-Bromopyridine-2,5-diamine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
It is known that the molecule structure contains bromine and amino groups, which can undergo various structural modifications, making it a versatile intermediate in the synthesis of various pharmaceuticals .
Biochemical Pathways
Given its potential as a pharmaceutical intermediate, it can be inferred that the compound may be involved in a variety of biochemical reactions depending on the specific drugs it is used to synthesize .
Result of Action
The molecular and cellular effects of 3-Bromopyridine-2,5-diamine’s action would depend on the specific targets it interacts with and the nature of these interactions. As a pharmaceutical intermediate, its effects would be largely determined by the drugs it is used to synthesize .
properties
IUPAC Name |
3-bromopyridine-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENCMIONVUOCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
896160-69-3 | |
Record name | 896160-69-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.